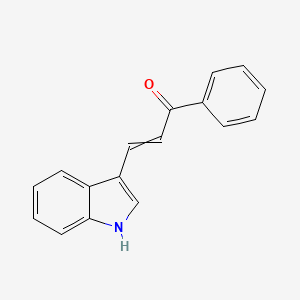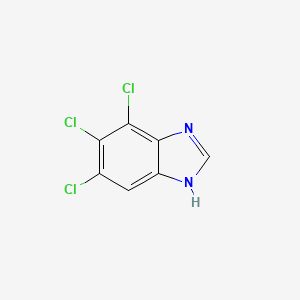
2-(4-tert-butylphenyl)-7-nitro-3H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(4-tert-butylphenyl)-7-nitro-3H-isoindol-1-one is an organic compound that belongs to the class of isoindolinones This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, a nitro group, and an isoindolinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-7-nitro-3H-isoindol-1-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. The choice of solvents, catalysts, and purification methods are critical factors in industrial synthesis.
化学反応の分析
Types of Reactions
2-(4-tert-butylphenyl)-7-nitro-3H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the phenyl ring.
科学的研究の応用
2-(4-tert-butylphenyl)-7-nitro-3H-isoindol-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-(4-tert-butylphenyl)-7-nitro-3H-isoindol-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the isoindolinone core can interact with various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,4,6-Tri-tert-butylphenol: This compound is structurally similar but lacks the nitro and isoindolinone groups.
4-tert-Butylphenol: Another similar compound with a tert-butyl group attached to a phenyl ring.
Uniqueness
2-(4-tert-butylphenyl)-7-nitro-3H-isoindol-1-one is unique due to the combination of its tert-butyl, nitro, and isoindolinone groups. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
特性
分子式 |
C18H18N2O3 |
|---|---|
分子量 |
310.3 g/mol |
IUPAC名 |
2-(4-tert-butylphenyl)-7-nitro-3H-isoindol-1-one |
InChI |
InChI=1S/C18H18N2O3/c1-18(2,3)13-7-9-14(10-8-13)19-11-12-5-4-6-15(20(22)23)16(12)17(19)21/h4-10H,11H2,1-3H3 |
InChIキー |
LHJVBEUXMZXQJB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)N2CC3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutanoate](/img/structure/B8576212.png)







![Methyl 8-bromo-6-fluoro-1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B8576273.png)
![2-{4-[(4-Chloroanilino)methyl]phenoxy}propanoic acid](/img/structure/B8576274.png)

![N-[4-(N,N-Dibenzylglycyl)phenyl]methanesulfonamide](/img/structure/B8576284.png)
